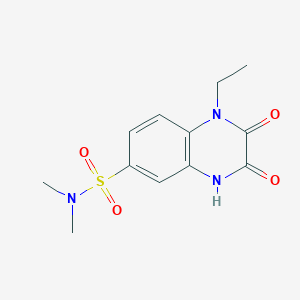

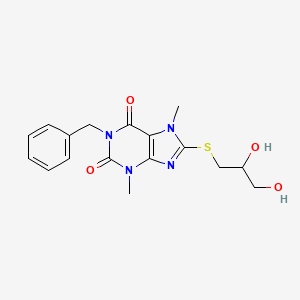

![molecular formula C24H22N2O4 B2656022 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide CAS No. 902019-76-5](/img/structure/B2656022.png)

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound might involve the use of 4-hydroxy-2-quinolones, which are valuable in drug research and development . Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H22N2O4. The molecular weight is 402.45.Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of 4-hydroxy-2-quinolones . These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles .Applications De Recherche Scientifique

Anticancer Applications

Research has shown that derivatives of quinoline and furan, similar in structure to the compound , exhibit potent anticancer properties. For example, compounds synthesized through Povarov cycloaddition reaction/N-furoylation processes have been identified as relevant therapeutic agents with anticancer activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Anti-inflammatory and Antibacterial Properties

Compounds structurally related to the queried chemical have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Studies have found that such compounds exhibit significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with reduced gastro-intestinal toxicity and lipid peroxidation, indicating their potential as safer therapeutic agents (Alam et al., 2011).

Analgesic Properties Enhancement

The principle of bioisosteric replacement has been applied to enhance the analgesic properties of quinoline-3-carboxamides. Substituting the phenyl ring with isosteric heterocycles has led to a noticeable increase in analgesic activity, illustrating the compound's potential for pain management applications (Украинец, Моспанова, & Давиденко, 2016).

Tyrosinase Inhibition for Therapeutic and Cosmetic Applications

New derivatives synthesized from quinazoline and furan compounds have shown potent inhibitory activity against the enzyme tyrosinase, a key target in the treatment of hyperpigmentation disorders. This suggests potential applications in both therapeutic and cosmetic formulations aimed at regulating melanin production (Dige et al., 2019).

Propriétés

IUPAC Name |

N-methyl-2-[(3-methylphenoxy)methyl]-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-16-6-5-7-18(12-16)30-15-22-20(10-11-29-22)24(28)26(2)14-17-13-23(27)25-21-9-4-3-8-19(17)21/h3-13H,14-15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVFVNULZCCMCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=C(C=CO2)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

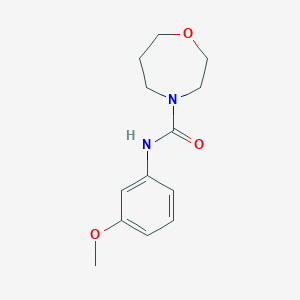

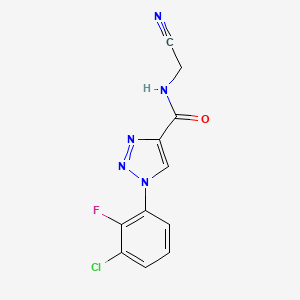

![N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2655939.png)

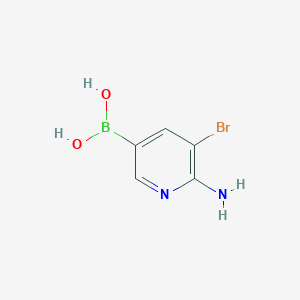

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)

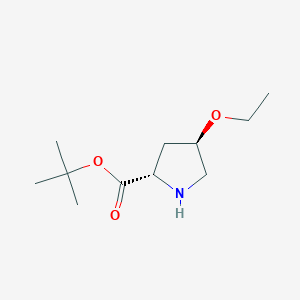

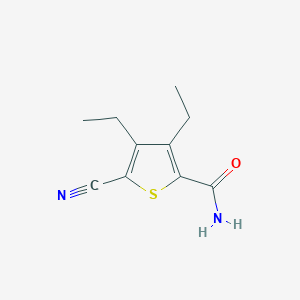

![4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2655947.png)

![4-{2-[(3-Fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B2655951.png)

![4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2655952.png)

![2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2655960.png)

![1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2655961.png)